An In-depth Technical Guide to the Chemical Structure and Application of INT Formazan
An In-depth Technical Guide to the Chemical Structure and Application of INT Formazan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodonitrotetrazolium (INT) formazan (B1609692) is a highly colored, water-insoluble compound that serves as a critical indicator in various biochemical and cellular assays. Its formation from the reduction of a tetrazolium salt, 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride (INT), is a cornerstone of metabolic activity assessment in cells. This guide provides a comprehensive overview of the chemical structure of INT formazan, its formation, physicochemical properties, and detailed protocols for its application in research and drug development.
The Chemistry of INT Formazan
Chemical Structure and Formation
INT formazan, with the chemical formula C₁₉H₁₄IN₅O₂, is the product of the reduction of the water-soluble, pale yellow tetrazolium salt, INT.[1] This reduction is a hallmark of metabolically active cells, where enzymes such as dehydrogenases donate electrons to INT, cleaving the tetrazolium ring and resulting in the formation of the intensely colored, water-insoluble formazan.[2]
The generalized structure of a formazan is characterized by the [-N=N-C(R)=N-NH-] backbone.[3] In the case of INT formazan, the core structure is substituted with a phenyl group, a p-iodophenyl group, and a p-nitrophenyl group.
The reaction from INT to INT formazan involves the acceptance of electrons, typically from reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or succinate, leading to the opening of the tetrazolium ring.[4][5] This irreversible reaction is a direct indicator of cellular redox activity.
Physicochemical Properties
The distinct properties of INT formazan are central to its utility in colorimetric assays. A summary of its key physicochemical data is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₄IN₅O₂ | [4] |
| Molecular Weight | 471.26 g/mol | [4] |
| Appearance | Dark brown to red powder | [4] |
| Melting Point | 184-187 °C | [6] |
| Solubility | Insoluble in water; Soluble in DMF (50 mg/mL), ethanol (B145695) (slightly), ethyl acetate (B1210297) (slightly) | [7] |
| Molar Extinction Coefficient (ε) | 84,000 M⁻¹cm⁻¹ (in alkaline DMF at 644 nm) | [7] |
| 20,000 M⁻¹cm⁻¹ (in 95% ethanol at 485 nm) | [7] |
Cellular Reduction of INT: Signaling Pathways
The reduction of INT to formazan is intrinsically linked to the metabolic activity of viable cells, primarily occurring within the mitochondrial electron transport chain (ETC). The primary electron donor for this process is NADH, generated through glycolysis and the citric acid cycle.
Mitochondrial Electron Transport Chain Involvement
The key enzymatic complexes within the inner mitochondrial membrane that facilitate the reduction of INT are:
-
Complex I (NADH Dehydrogenase): This is a primary site for INT reduction. NADH donates electrons to Complex I, which then can be intercepted by INT.
-
Complex II (Succinate Dehydrogenase): Succinate, another product of the citric acid cycle, is oxidized by Complex II, and the electrons generated can also be transferred to INT.[5][8]
It's important to note that while the mitochondria are the principal site of INT reduction, other cellular compartments and enzymes, including cytoplasmic and plasma membrane-associated dehydrogenases, can also contribute to formazan formation.[4][9]
Below is a diagram illustrating the primary pathways of INT reduction within a cell.
Caption: Cellular pathways for the reduction of INT to formazan.
Experimental Protocols
The conversion of INT to a colored formazan product allows for the quantitative assessment of cellular metabolic activity. Below are detailed protocols for cell viability and dehydrogenase activity assays using INT.
Protocol 1: Cell Viability Assay using INT
This assay is analogous to the widely used MTT and XTT assays and is suitable for determining the cytotoxic or cytostatic effects of compounds on cultured cells.
Materials:
-
INT (p-Iodonitrotetrazolium Violet) solution: 5 mg/mL in sterile PBS, filtered.
-
Solubilization solution: 10% SDS in 0.01 M HCl or pure DMSO.
-
96-well cell culture plates.
-
Adherent or suspension cells.
-
Test compounds.
-
Phosphate-buffered saline (PBS).
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the test compound to the wells. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
INT Addition: After incubation, add 20 µL of the 5 mg/mL INT solution to each well.
-
Incubation with INT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the INT to formazan, which will appear as a red-purple precipitate.
-
Formazan Solubilization:
-
For adherent cells: Carefully aspirate the medium. Add 100 µL of solubilization solution (DMSO or SDS/HCl) to each well.
-
For suspension cells: Add 100 µL of solubilization solution directly to the wells containing cells and medium.
-
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the INT-based cell viability assay.
Protocol 2: Dehydrogenase Activity Assay
This protocol is adapted for measuring the total dehydrogenase activity in cell lysates or tissue homogenates.
Materials:
-
INT solution: 2 mg/mL in deionized water.
-
Tris buffer (0.2 M, pH 7.4).
-
NADH solution: 10 mg/mL in Tris buffer (prepare fresh).
-
Sample (cell lysate or tissue homogenate).
-
Dimethylformamide (DMF) or acetone (B3395972) for extraction.
-
Spectrophotometer.
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in Tris buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
1 mL of Tris buffer
-
0.5 mL of INT solution
-
0.5 mL of NADH solution
-
0.5 mL of the sample.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes in the dark. A red color will develop as formazan is produced.
-
Reaction Termination and Extraction: Stop the reaction by adding 5 mL of DMF or acetone. Vortex vigorously to extract the formazan.
-
Centrifugation: Centrifuge the tubes at 5,000 x g for 10 minutes to pellet any debris.
-
Absorbance Measurement: Transfer the supernatant to a cuvette and measure the absorbance at 490 nm against a blank (reaction mixture without the sample).
-
Quantification: The amount of formazan produced is proportional to the dehydrogenase activity in the sample. The activity can be quantified using a standard curve prepared with known concentrations of INT formazan.
Conclusion
INT formazan is a valuable tool for researchers in cell biology and drug development. Its formation provides a robust and quantifiable measure of cellular metabolic activity. Understanding the chemical properties of INT formazan and the underlying cellular mechanisms of its formation is crucial for the accurate interpretation of experimental results. The detailed protocols provided in this guide offer a practical framework for the successful implementation of INT-based assays in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Electron transport chain - Wikipedia [en.wikipedia.org]
- 4. Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jackwestin.com [jackwestin.com]
- 8. emerginginvestigators.org [emerginginvestigators.org]
- 9. Reduction of a tetrazolium salt, CTC, by intact HepG2 human hepatoma cells: subcellular localisation of reducing systems - PubMed [pubmed.ncbi.nlm.nih.gov]
